Thorium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

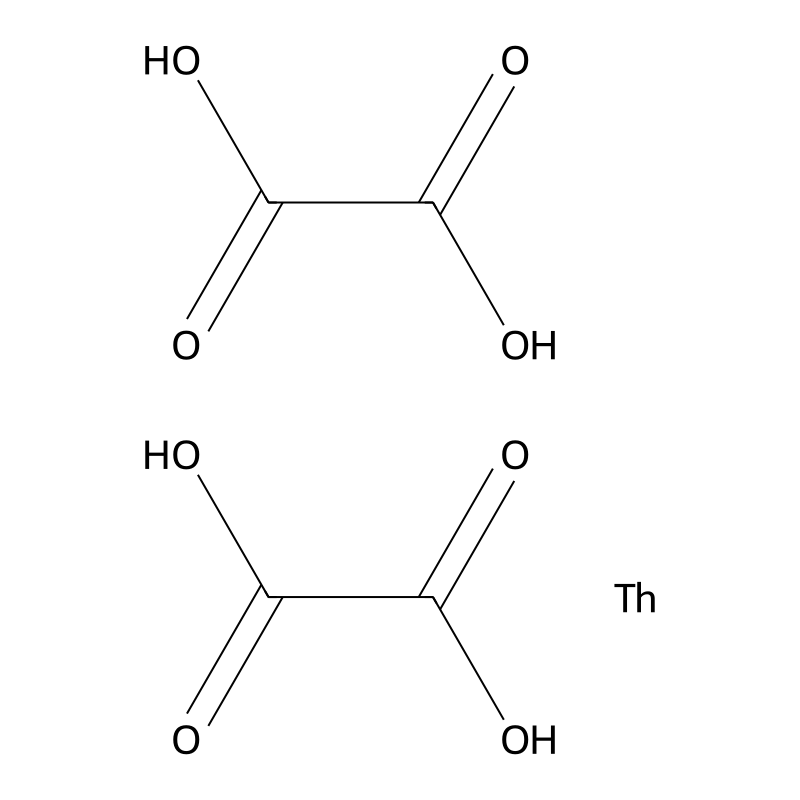

Thorium oxalate is an inorganic compound with the formula Th(C₂O₄)₂·4H₂O. It appears as a white, insoluble solid and is synthesized through the reaction of thorium(IV) salts with oxalic acid. The structure of thorium oxalate is characterized as a coordination polymer, where each thorium ion is coordinated to ten oxygen atoms—eight from bridging oxalate ligands and two from water molecules. The compound exhibits a low solubility product () of , indicating its limited solubility in aqueous solutions .

The primary reaction for the formation of thorium oxalate involves mixing an aqueous solution of thorium(IV) salt, such as thorium sulfate, with oxalic acid. The general reaction can be represented as follows:

This results in the precipitation of thorium oxalate. Upon heating, thorium oxalate can decompose to form thorium dioxide:

The decomposition temperature typically occurs around 600 °C .

Thorium oxalate can be synthesized through several methods:

- Direct Precipitation: Mixing aqueous solutions of thorium sulfate and oxalic acid at controlled pH levels (typically between 4 and 6) leads to the precipitation of thorium oxalate.

- Hydrothermal Synthesis: This method involves heating a mixture of thorium salts and oxalic acid under high pressure and temperature conditions, which can enhance the crystallinity and yield of thorium oxalate .

- Solvothermal Methods: Similar to hydrothermal synthesis but using organic solvents, this approach can modify the properties of the resulting compound.

- Calcination: Following precipitation, the resultant thorium oxalate can be calcined at elevated temperatures to produce thorium dioxide .

Thorium oxalate has several applications:

- Nuclear Fuel Cycle: It serves as an intermediate in the production of thorium dioxide, which is explored as a potential nuclear fuel.

- Radiological Research: Due to its radioactive properties, it is used in studies related to radiation shielding and dosimetry.

- Catalysis: Some research indicates potential catalytic applications due to its unique structural properties.

Interaction studies involving thorium oxalate primarily focus on its chemical behavior in various environments, including:

- Complexation Studies: Investigations into how thorium oxalate interacts with other ions in solution, which can affect its solubility and stability.

- Toxicological Studies: Research into how exposure to thorium compounds affects biological systems, particularly in terms of cellular uptake and long-term retention within tissues .

Thorium oxalate shares similarities with other metal oxalates but has unique properties due to the specific behavior of thorium ions. Here are some similar compounds for comparison:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Uranium Oxalate | U(C₂O₄)₂·nH₂O | Higher solubility; more reactive under similar conditions |

| Cerium Oxalate | Ce(C₂O₄)₃·nH₂O | Exhibits different coordination chemistry; used in catalysis |

| Lanthanum Oxalate | La(C₂O₄)₃·nH₂O | Similar coordination structure; utilized in materials science |

| Calcium Oxalate | CaC₂O₄·nH₂O | Commonly found in biological systems (kidney stones); lower density |

Thorium oxalate's unique stability compared to uranium oxalate arises from the redox stability of the thorium ion, making it less prone to oxidation than uranium . Additionally, its synthesis methods and applications differ significantly from those of other metal oxalates, particularly in nuclear applications.

pH-Dependent Crystallization Pathways

The crystallization of thorium oxalate exhibits a strong dependence on solution pH, with distinct pathways governing the formation and stability of various crystalline phases. Research has demonstrated that pH values typically above 1 must be considered to recover a solid phase during precipitation [1] [2]. At pH values below 2, precipitation efficiency remains minimal, while the optimal crystallization range occurs between pH 2-5 [3] [4].

The conventional oxalate method for precipitating thorium exhibits definite solubilities at different pH conditions [3]. Quantitative precipitation of thorium oxalate is achieved through homogeneous solution conditions at pH 2, utilizing anhydrous oxalic acid in methanol rather than crystalline methyl oxalate [3]. The formation of thorium oxalate from homogeneous precipitation demonstrates first-order kinetics and has been assessed at temperatures of 443, 453, and 463 K [5].

At pH values between 2-3, crystalline thorium oxalate forms as the predominant phase, while at pH values above 7, hydroxide formation becomes dominant [4]. The precipitation region extends across specific pH ranges, with complex solubility behavior observed in intermediate pH conditions. The systematic investigation of thorium nitrate-ammonium oxalate systems reveals that precipitation occurs optimally when specific pH conditions are maintained throughout the crystallization process [4].

| pH Range | Primary Phase | Crystal Quality | Solubility Behavior |

|---|---|---|---|

| < 1 | No solid recovery | N/A | High |

| 1-2 | Minimal precipitation | Poor | Moderate |

| 2-3 | Crystalline thorium oxalate | Good | Low (optimal) |

| 3-5 | Optimal crystallization | Excellent | Very low |

| 5-7 | Mixed phases possible | Variable | Complex formation |

| > 7 | Hydroxide formation | Amorphous | Hydrolysis dominant |

The pH-dependent crystallization pathways are further influenced by the presence of competing reactions. At higher pH values, the formation of mixed thorium hydroxo oxalate complexes becomes possible, although recent investigations suggest that thorium oxalato complexes do not contain hydroxyl groups, differing from other thorium organic complexes [4].

Role of Counterions (Sodium, Potassium, Ammonium) in Morphology Control

Counterions play a crucial role in controlling the morphology and crystallization behavior of thorium oxalate precipitates. The systematic study of sodium, potassium, and ammonium counterions reveals distinct effects on crystal habit, particle size, and overall precipitation characteristics [6] [7].

Sodium counterions produce modified platelet morphologies with moderate increases in particle size compared to standard precipitation conditions. The presence of sodium oxalate in precipitation systems results in standard filtration characteristics and limited complex formation with thorium [7]. However, sodium oxalate solutions demonstrate rapid pH changes when combined with thorium-containing systems, with pH rising to approximately 11 during reaction processes [7].

Potassium counterions exhibit more pronounced effects on crystallization, producing enhanced crystallinity and significant increases in particle size [6]. The formation of potassium-thorium oxalate complexes has been documented, with improved filtration characteristics observed compared to sodium systems. The interaction between potassium oxalate and thorium nitrate solutions produces measurable temperature increases and conversion rates exceeding 40 percent under specific conditions [7].

Ammonium counterions demonstrate the most complex behavior among the three systems studied. The thorium oxalate-ammonium oxalate-water system has been investigated through physicochemical methods, revealing the existence of two distinct complexes in solution [6]. The formation of needle-like crystals is characteristic of ammonium-containing systems, though filtration times may be extended compared to other counterion systems.

| Counterion | Crystal Habit | Particle Size Effect | Complex Formation | Filtration Characteristics |

|---|---|---|---|---|

| Na⁺ | Modified platelets | Moderate increase | Limited | Standard |

| K⁺ | Enhanced crystallinity | Significant increase | Moderate | Improved |

| NH₄⁺ | Needle-like crystals | Variable | Enhanced solubility | May require longer times |

The complex formation behavior varies significantly among counterions. Ammonium oxalate demonstrates enhanced solubility of thorium oxalate, forming complexes with molar ratios of 1:1 and 1:2 as described in classical studies [6]. The general formula for these complexes has been proposed as M₄(ThOX₄)NH₂O, where M represents sodium, potassium, or ammonium cations [6].

Electrical resistance, pH, and relative viscosity measurements have confirmed the existence of multiple complex species in ammonium-containing systems [6]. The formation constants and thermodynamic properties of these complexes influence the overall precipitation behavior and final product characteristics.

Hydrothermal Synthesis Techniques

Temperature and Pressure Effects on Crystal Growth

Hydrothermal synthesis of thorium oxalate and its conversion to thorium dioxide demonstrates significant temperature and pressure dependencies that control crystal growth mechanisms and final product properties. The hydrothermal conversion of thorium oxalate into thorium dioxide has been explored through comprehensive multiparametric studies [1] [2].

Temperature effects on crystal growth are particularly pronounced. The high stability of thorium oxalate precursors requires hydrothermal treatments exceeding 5 hours at temperatures above 220°C for effective decomposition [1] [2]. Below this threshold temperature, incomplete conversion occurs even with extended treatment times. At 250°C, complete conversion is achieved within 24 hours, producing thorium dioxide with residual carbon and water content in the range of 0.2-0.3 weight percent [2].

The decomposition pressure of thorium oxalate reaches several centimeters of mercury at temperatures as low as 300°C, providing sufficient driving force for thorium dioxide formation at temperatures ranging from 300°C down to approximately 500°C [8]. The decomposition time exhibits strong temperature dependence, requiring approximately 24 hours at 300°C for complete conversion [8].

| Temperature (°C) | Pressure (estimated) | Treatment Time | Product Characteristics | Residual Impurities (wt%) |

|---|---|---|---|---|

| 200 | Low | > 24 h | Incomplete conversion | High |

| 220 | Moderate | > 5 h | Threshold for conversion | Moderate |

| 250 | High | 24 h | Complete conversion | 0.2-0.3 C, ~0.5 H₂O |

| 300 | Very High | 1-8 h | Rapid conversion | Variable |

| 670 | Extreme | Weeks | Single crystals | Minimal |

| 700 | Extreme | Weeks | Large crystals | Minimal |

At extreme temperatures between 670-700°C, hydrothermal synthesis produces single crystals of exceptional quality and size. These conditions represent temperatures 50-80°C below previous growth studies and establish new lower bounds for successful crystal growth [9]. Single crystals with dimensions of 6.49mm × 4.89mm × 3.89mm and masses of 0.633g have been synthesized at average growth rates near 0.125mm per week [9].

The pressure effects, while closely coupled with temperature, independently influence the crystal growth mechanisms. Higher pressure conditions facilitate the formation of larger, more perfect crystals with reduced defect densities. Rocking curve analysis of crystals grown under optimal hydrothermal conditions reveals dislocation densities of 1.2×10⁹ cm⁻² [9].

Phase Transition Mechanisms Under Hydrothermal Conditions

Phase transition mechanisms during hydrothermal processing of thorium oxalate involve complex sequences of dehydration, decomposition, and recrystallization events. The formation of thorium dioxide through hydrothermal conversion operates through the hydrolysis of thorium(IV) cations after decomposition of oxalate fractions [1] [2].

The thermal decomposition pathway involves multiple intermediate phases. Weight-loss curves indicate the existence of trihydrate and dihydrate forms, with possible pentahydrate stages during dehydration below 200°C [10]. At higher temperatures, dehydration becomes accompanied by loss of carbon monoxide and carbon dioxide. The sharp decomposition of oxalate groups occurs over a narrow temperature range near 300°C [10].

The phase transition from thorium oxalate to thorium dioxide under hydrothermal conditions produces materials with specific structural characteristics. Combined Fourier-transform infrared spectroscopy, powder X-ray diffraction, and extended X-ray absorption fine structure studies reveal that residual impurities consist primarily of carbonates trapped between elementary nanosized crystallites rather than being directly substituted in the crystal lattice [2].

These carbonate impurities generate a tensile effect over the crystal lattice and explain the tendency of elementary crystallites to self-assemble into spherical aggregates [2]. The presence of surface carbonates influences both the structural properties and the morphological evolution during hydrothermal processing.

Monoclinic to orthorhombic phase transitions have been observed in thorium-uranium oxalate systems, with transition temperatures decreasing linearly with increasing uranium content [11]. For pure thorium oxalate, the transition occurs around 116°C, demonstrating the thermal sensitivity of the crystalline phases [11].

The hydrothermal conversion process provides opportunities for developing dustless routes in nuclear fuel cycle applications, leading from ionic solutions to dioxide powders in a limited number of processing steps [1] [2]. This approach offers significant advantages for handling radioactive materials while maintaining precise control over the final product characteristics.

Thorium oxalate exhibits complex solubility behavior in acidic solutions, with solubility patterns that are highly dependent on both oxalate ion concentrations and solution acidity. The compound typically exists as thorium oxalate hexahydrate (Th(C₂O₄)₂·6H₂O) under standard precipitation conditions, with a fundamental solubility product (Ksp) of 5.01 × 10⁻²⁵ at 25°C [1]. This extremely low solubility product indicates the highly insoluble nature of thorium oxalate in aqueous systems.

Oxalate Ion Concentration Dependence

The solubility of thorium oxalate hexahydrate demonstrates distinct behavioral regimes as a function of oxalate ion concentration. Comprehensive solubility studies conducted at 20°C have revealed that thorium oxalate solubility follows different mathematical relationships depending on the oxalate ion concentration range [2] [3].

In the low concentration regime, spanning from 10⁻⁹ to 10⁻² mol/L of oxalate ions, the solubility of thorium oxalate hexahydrate precipitate follows a parabolic relationship described by the equation: log(C₁) = 2.683 × 10⁻¹ × (lg(C₂))² + 2.947 × lg(C₂) + 2.330, where C₁ represents thorium ion concentration and C₂ represents oxalate ion concentration [2] [3]. This parabolic behavior suggests complex formation mechanisms involving multiple oxalate ligands coordinating to thorium centers.

At higher oxalate ion concentrations, beginning from 10⁻² mol/L and extending to 5 × 10⁻¹ mol/L, the thorium content in solution varies linearly with oxalate concentration according to the equation: log(C₁) = 8.93 × 10⁻¹ × lg(C₂) - 8.52 × 10⁻¹ [2] [3]. This linear relationship indicates a different dissolution mechanism predominates at elevated oxalate concentrations, likely involving the formation of higher-order thorium-oxalate complexes that increase overall solubility.

Studies utilizing the concentration parameter (H₂C₂O₄)/(HNO₃)² over ranges from 0.001 to 10.0 have demonstrated that thorium oxalate solubility varies significantly with solution acidity [4] [5]. The morphology of thorium oxide particles derived from oxalate precipitates also changes dramatically depending on whether precipitation occurs under oxalate-lean or oxalate-rich conditions, with these variations aligning with theoretical predictions based on precipitation nucleation and growth theories [4].

Temperature-Dependent Solubility Product Calculations

Temperature effects on thorium oxalate solubility are substantial and have been systematically investigated to understand the thermodynamic driving forces governing dissolution equilibria. Thermodynamic studies employing titration calorimetry have measured the enthalpies of formation for thorium-oxalate complexes at an ionic strength of 1.0 M and temperature of 25°C [6]. Corresponding entropy values were calculated using the van't Hoff equation, providing a comprehensive thermodynamic framework for the thorium-hydrogen-oxalate system [6].

The temperature dependence of solubility products can be quantified through the relationship between equilibrium constants and temperature. For thorium dioxide systems, which represent the ultimate decomposition product of thorium oxalate, solubility studies at different temperatures reveal dramatic changes in crystallinity and associated solubility behavior. When amorphous thorium hydrous oxide is heated to 90°C, it transforms to a relatively insoluble crystalline solid, with solubility decreasing by more than 11 orders of magnitude compared to amorphous forms at 23°C [7].

Temperature-dependent precipitation studies have shown that precipitation temperature significantly affects the physical properties of the resulting thorium oxalate, which subsequently influences its thermal decomposition behavior and the properties of derived thorium oxide. Precipitation at 10°C produces oxalate with surface areas ranging from 8.69 to 12.63 m²/g, while precipitation at 70°C yields materials with significantly lower surface areas of 3.00 to 4.54 m²/g [8]. These surface area differences directly correlate with crystallite sizes, where low-temperature precipitation produces smaller crystallites (201-266 Å) compared to high-temperature precipitation (270-432 Å) [8].

Thermal Decomposition Pathways

The thermal decomposition of thorium oxalate proceeds through a well-defined sequence of dehydration and decomposition steps, ultimately yielding thorium dioxide (ThO₂). This multi-stage process involves several intermediate phases and exhibits distinct kinetic characteristics at each transformation step.

Intermediate Phases During Calcination to ThO₂

Thorium oxalate thermal decomposition follows a systematic pathway involving multiple distinct phases. The initial hexahydrate form (Th(C₂O₄)₂·6H₂O) undergoes stepwise dehydration, first losing four water molecules to form the dihydrate (Th(C₂O₄)₂·2H₂O), then losing the remaining two water molecules to yield the anhydrous oxalate [9] [10].

Differential thermal analysis and thermogravimetric studies have identified specific temperature ranges for each decomposition step. The hexahydrate loses water and forms the dihydrate below 200°C, with the major dehydration occurring in the temperature range of 60-160°C [9] [10]. The dihydrate subsequently decomposes at approximately 270°C to form anhydrous thorium oxalate, with this transformation occurring in the temperature range of 180-230°C [9] [10].

The anhydrous oxalate decomposition commences at approximately 250°C and is complete by 425°C [8] [9]. This decomposition can proceed through multiple pathways, either forming thorium oxide directly or initially forming thorium carbonate as an intermediate, which subsequently decomposes to the oxide [8]. Evidence suggests that carbon monoxide disproportionation can occur, forming elemental carbon and carbon dioxide in thorium dioxide produced below 400°C [8].

Thermogravimetric analysis reveals that weight loss for thorium oxalates precipitated at different temperatures (10°C and 70°C) corresponds closely to a monohydrate composition after initial drying, indicating partial dehydration during sample preparation [8]. The temperature of precipitation has minimal effect on the weight loss temperatures for the major decomposition reactions, suggesting that the fundamental thermal stability of the oxalate structure remains consistent regardless of initial precipitation conditions [8].

In reducing atmospheres, thorium oxalate calcination can yield different intermediate phases. Calcination in hydrogen atmosphere produces a black powder consisting of a mixture of carbon and thorium oxide, requiring subsequent reheating in air to eliminate residual carbon and produce white ThO₂ powder [11]. This highlights the critical importance of maintaining oxidizing conditions during calcination to achieve complete decomposition to pure thorium dioxide.

Activation Energy Analysis of Dehydration Steps

Kinetic analysis of thorium oxalate thermal decomposition has provided detailed activation energy values for each transformation step. The dehydration processes exhibit significantly lower activation energies compared to oxalate decomposition reactions, reflecting the different bonding mechanisms involved in water removal versus carbon-oxygen bond breaking [10] [12].

For the initial dehydration step converting hexahydrate to an intermediate hydrated form, the activation energy has been determined to be 16.9 kJ/mol in the temperature range of 60-160°C [10] [12]. The subsequent dehydration step, removing the final water molecules to form anhydrous thorium oxalate, exhibits a slightly higher activation energy of 19.7 kJ/mol in the temperature range of 180-230°C [10] [12]. This increase in activation energy suggests that the final water molecules are more strongly bound to the thorium oxalate structure, possibly occupying coordination sites directly bonded to thorium centers.

The decomposition of anhydrous thorium oxalate to thorium oxide shows substantially higher activation energies, ranging from 36 to 55 kJ/mol depending on the extent of decomposition [10] [12]. Initial decomposition following an exponential law up to α = 0.1 (where α represents the fraction decomposed) exhibits an activation energy of 36 kJ/mol, while the subsequent decomposition following a contracting cube mechanism shows an activation energy of 55 kJ/mol [10]. These different activation energies suggest that the decomposition mechanism changes as the reaction progresses, initially involving rapid nucleation and chain mechanism growth on the surface, followed by product layer formation and growth toward the interior [10].

Comparative analysis using different calculation methods, including the Coats and Redfern equation and Zsako's method, has provided consistent activation energy values, validating the kinetic parameters obtained from thermogravimetric analysis [10] [12]. The activation energies for dehydration of thorium oxalate (16.9-19.7 kJ/mol) fall within the typical range observed for similar metal oxalate hydrates (17-22 kJ/mol), suggesting similar water bonding characteristics across different actinide and lanthanide oxalate systems [10].

For thorium oxalate specifically, the dehydration occurs in two distinct stages, with the last water molecule requiring a higher activation energy of approximately 30 kJ/mol for removal [10]. This elevated activation energy likely reflects a structurally different attachment mode for the final water molecule, possibly involving direct coordination to the thorium center rather than lattice or interstitial water positions [10].

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H361: Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H371: May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard